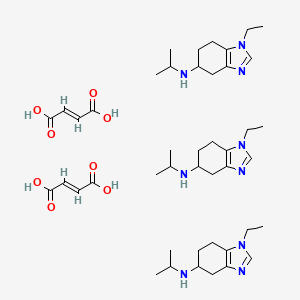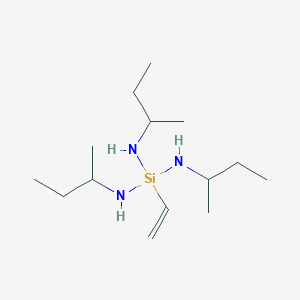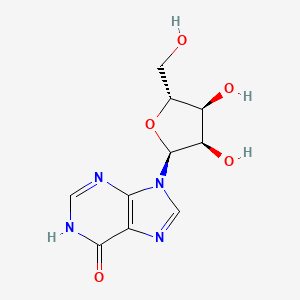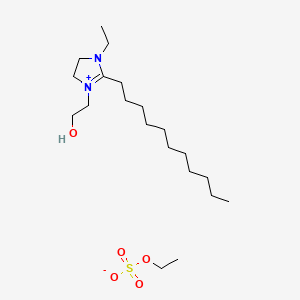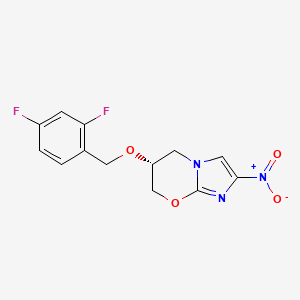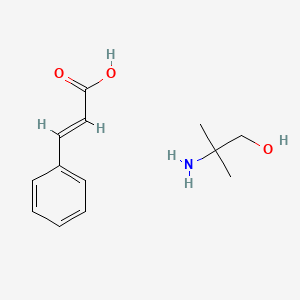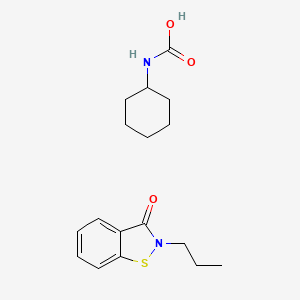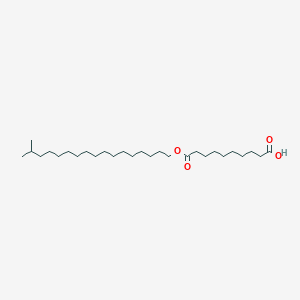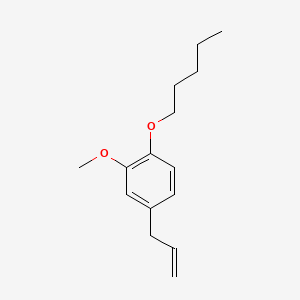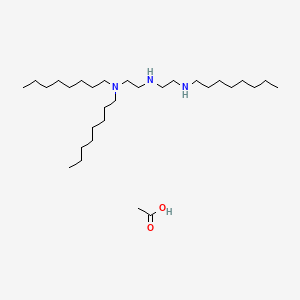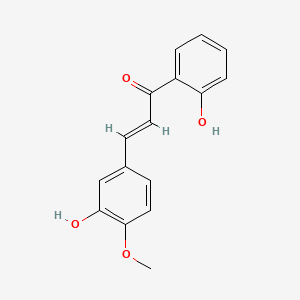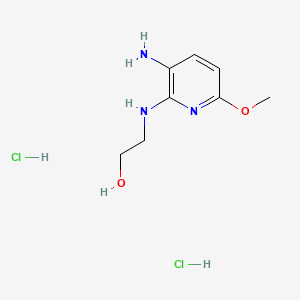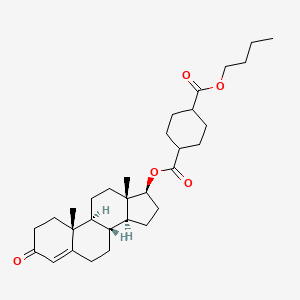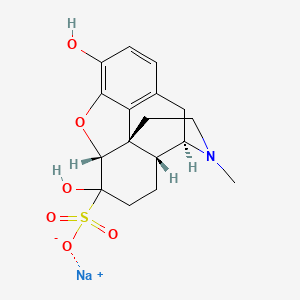
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an epoxy group, multiple hydroxyl groups, and a sulphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Hydroxylation: Addition of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Sulphonation: Introduction of the sulphonate group via sulphonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.
科学研究应用
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the epoxy group may interact with nucleophilic sites on enzymes, while the sulphonate group may enhance solubility and facilitate transport across cell membranes.
相似化合物的比较
Similar Compounds
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-carboxylate: Similar structure but with a carboxylate group instead of a sulphonate group.
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-phosphate: Contains a phosphate group instead of a sulphonate group.
Uniqueness
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulphonate group, in particular, enhances its solubility and potential for interaction with biological targets, setting it apart from similar compounds.
属性
CAS 编号 |
93963-25-8 |
|---|---|
分子式 |
C17H20NNaO6S |
分子量 |
389.4 g/mol |
IUPAC 名称 |
sodium;(4R,4aR,7aR,12bS)-7,9-dihydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-sulfonate |
InChI |
InChI=1S/C17H21NO6S.Na/c1-18-7-6-16-10-4-5-17(20,25(21,22)23)15(16)24-14-12(19)3-2-9(13(14)16)8-11(10)18;/h2-3,10-11,15,19-20H,4-8H2,1H3,(H,21,22,23);/q;+1/p-1/t10-,11+,15+,16-,17?;/m0./s1 |
InChI 键 |
ICKYFCLZEJHRFB-RKNHQSIYSA-M |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(CC4)(O)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)(O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


